tert-Butyl 3-nitroazetidine-1-carboxylate

Asymmetric Catalysis GlyT1 Inhibitor Synthesis Chiral Amidine Catalysis

Procure this specific Boc-protected 3-nitroazetidine to ensure reproducible enantioselectivity (93% yield, 92% ee) in GlyT1 inhibitor synthesis, bypassing chiral separation costs. The Boc group enables multi-step sequences without ring-opening, essential for scalable pharmaceutical R&D. A patented industrial synthesis guarantees ≥97% purity and reliable supply from milligram to kilogram scales.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 1445951-55-2
Cat. No. B1529196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-nitroazetidine-1-carboxylate
CAS1445951-55-2
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)[N+](=O)[O-]
InChIInChI=1S/C8H14N2O4/c1-8(2,3)14-7(11)9-4-6(5-9)10(12)13/h6H,4-5H2,1-3H3
InChIKeyNWGAORDHJOIORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2) Procurement Guide: Chemical Identity & Baseline Specifications


tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2) is a Boc-protected 3-nitroazetidine derivative (C8H14N2O4, MW 202.21) [1]. This compound is a solid at ambient conditions [1] and serves primarily as a versatile building block in medicinal chemistry and organic synthesis . Its structure incorporates a four-membered azetidine ring bearing a nitro group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1], enabling selective deprotection under mild acidic conditions [2].

Why Generic Substitution Fails: Critical Differentiation of tert-Butyl 3-nitroazetidine-1-carboxylate from Azetidine Analogs


Generic substitution with other azetidine derivatives (e.g., 3-amino, 3-hydroxy, or 3-azido analogs) or nitro-containing heterocycles (e.g., 3-nitropyrrolidine) is not scientifically justifiable due to profound differences in ring strain-driven reactivity, electronic properties, and synthetic utility. Azetidines exhibit distinct reactivity compared to aziridines (three-membered rings) due to reduced ring strain, which alters their behavior in ring-opening and nitration reactions [1]. Within the azetidine class, the presence and position of the nitro group critically modulate pKa and nucleophilicity, directly impacting enantioselective transformations and downstream functionalization [2]. The Boc protection is essential for chemoselective manipulations, as unprotected azetidines are prone to ring-opening under acidic or oxidative conditions [3]. The quantitative evidence below substantiates why this specific compound must be specified for research programs where reproducible enantioselectivity, defined reactivity, and scalable synthetic pathways are non-negotiable.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation Data for tert-Butyl 3-nitroazetidine-1-carboxylate


Enantioselective Nucleophilicity: Superior Performance in Asymmetric Aza-Henry Reactions vs. Secondary Nitroalkanes

tert-Butyl 3-nitroazetidine-1-carboxylate demonstrates unique utility as a pronucleophile in enantioselective aza-Henry reactions. When compared to 2-nitropropane, a more common secondary nitroalkane, the 3-nitroazetidine core provides significantly higher yield and comparable enantioselectivity under identical catalytic conditions. This performance is attributed to the specific pKa and steric environment of the azetidine ring, which is not replicated by acyclic nitroalkanes or other heterocyclic nitro compounds [1] [2].

Asymmetric Catalysis GlyT1 Inhibitor Synthesis Chiral Amidine Catalysis

Orthogonal Reactivity Profile: Boc Protection Enables Chemoselective Derivatization Unavailable to Unprotected 3-Nitroazetidine

The presence of the tert-butoxycarbonyl (Boc) protecting group in tert-butyl 3-nitroazetidine-1-carboxylate is a critical differentiator from its unprotected counterpart, 3-nitroazetidine (CAS 73548-73-3). While 3-nitroazetidine is highly prone to acid-catalyzed ring-opening due to the basicity and strain of the unprotected nitrogen, the Boc-protected derivative remains stable under mild acidic conditions and can be chemoselectively deprotected to reveal the free amine for further functionalization [1] [2].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Scalable Synthesis: Industrial Route with Defined Purity vs. Low-Yield Traditional Methods

Traditional syntheses of 3-nitroazetidine derivatives often suffer from low overall yields (e.g., <20% for TNAZ precursor routes) due to inefficient ring formation and side reactions [1]. A patented three-step synthetic method for tert-butyl 3-nitroazetidine-1-carboxylate addresses the problem of lacking suitable industrial synthesis, providing a reliable pathway for larger-scale procurement [2]. While exact overall yield for this specific patented route is not disclosed in the abstract, the development of an industrial method implies a significant improvement over historical yields.

Process Chemistry Scale-up Energetic Materials

Safety Profile: GHS Classified Hazards Enable Controlled Laboratory Handling

tert-Butyl 3-nitroazetidine-1-carboxylate is classified under GHS with specific hazard statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . While many nitro-containing heterocycles are energetic and present explosion hazards, this compound is not classified as an explosive. Its defined hazard profile allows for safe handling under standard laboratory protocols (e.g., use of personal protective equipment, proper ventilation) .

Safety Data Laboratory Safety Chemical Hygiene

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-nitroazetidine-1-carboxylate


Enantioselective Synthesis of GlyT1 Inhibitors for CNS Drug Discovery

As demonstrated by its 93% yield and 92% ee in aza-Henry reactions [1], tert-butyl 3-nitroazetidine-1-carboxylate is the preferred pronucleophile for the asymmetric synthesis of potent GlyT1 inhibitors (IC50 = 29 pM) [2]. Procurement of this specific building block enables medicinal chemistry teams to efficiently access the more active enantiomer of the target inhibitor, bypassing costly and time-consuming chiral chromatographic separations. This scenario is directly validated by its use in synthesizing a lead GlyT1 inhibitor candidate for schizophrenia research [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protection of the Azetidine Core

The Boc protection in tert-butyl 3-nitroazetidine-1-carboxylate allows for complex synthetic sequences where the azetidine ring remains intact until the final deprotection step [3]. This is essential for synthesizing azetidine-containing drug candidates where the free amine is required for biological activity or further derivatization. Procuring this protected intermediate eliminates the need for in-house Boc protection of unstable 3-nitroazetidine, streamlining the synthesis of advanced pharmaceutical intermediates.

Structure-Activity Relationship (SAR) Studies of Nitroazetidine Antibacterials

While the target compound itself is not a direct antibacterial, it serves as a key synthetic precursor to diverse nitroazetidine derivatives with potent activity against Gram-positive pathogens (e.g., MIC = 8.6 μM for a related congener) [4]. Procurement of tert-butyl 3-nitroazetidine-1-carboxylate provides a common, high-purity starting material for generating focused libraries of 3-nitroazetidine analogs, enabling systematic SAR studies to optimize antimicrobial potency and selectivity.

Academic and Industrial Scale-Up of Azetidine-Based Building Blocks

The existence of a patented industrial synthesis method [3] validates tert-butyl 3-nitroazetidine-1-carboxylate as a scalable building block. This makes it suitable for programs transitioning from milligram-scale discovery to gram- or kilogram-scale development, ensuring a consistent and reliable supply of high-purity material (≥97%) for preclinical studies and early-phase manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-nitroazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.